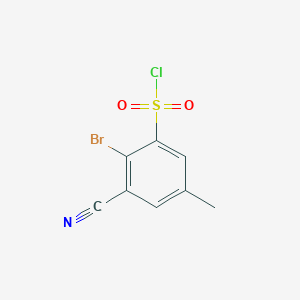

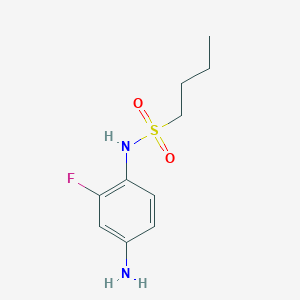

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

Descripción general

Descripción

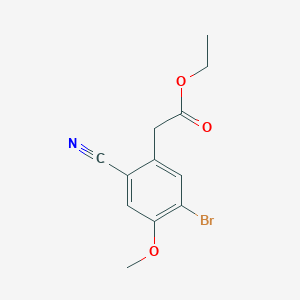

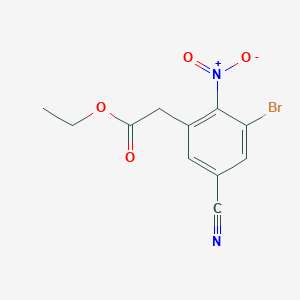

“N-(4-amino-2-fluorophenyl)butane-1-sulfonamide” is a chemical compound with the CAS Number: 1071292-32-4 . It has a molecular weight of 246.31 .

Molecular Structure Analysis

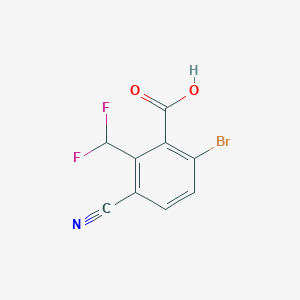

The InChI code for “N-(4-amino-2-fluorophenyl)butane-1-sulfonamide” is 1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3 . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación

Novel Catalytic Applications

A novel nanosized N-sulfonated Brönsted acidic catalyst, based on a structure similar to N-(4-amino-2-fluorophenyl)butane-1-sulfonamide, was developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the catalyst's efficiency in producing excellent yields in short reaction times and its reusability without loss of catalytic activity (O. Goli-Jolodar et al., 2016).

Fuel Cell Technologies

Sulfonated poly(arylene ether sulfone)s, incorporating fluorenyl groups and similar sulfonamide structures, were synthesized for fuel cell applications. These materials exhibited high proton conductivity and water uptake, making them promising candidates for polyelectrolyte membrane materials in fuel cells (Byungchan Bae et al., 2009).

Environmental Sensing and Analysis

A reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols was developed using a compound structurally related to N-(4-amino-2-fluorophenyl)butane-1-sulfonamide. This probe displayed high sensitivity and selectivity, with potential applications in environmental and biological sciences for detecting thiophenols in water samples (Z. Wang et al., 2012).

Advanced Material Synthesis

Research into sulfonated block copolymers having fluorenyl groups showcased their utility in creating advanced materials for fuel cell membranes. These copolymers demonstrated enhanced mechanical properties and proton conductivity, suggesting their potential in sustainable energy technologies (D. Kim et al., 2008).

Water Treatment and Desalination

Innovative composite nanofiltration (NF) membranes, incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) with Polysulfone (PSf), were synthesized for desalination studies. These membranes exhibited significant salt rejection and water flux, highlighting their potential in water purification technologies (M. Padaki et al., 2013).

Propiedades

IUPAC Name |

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBESRBYEKGREHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.